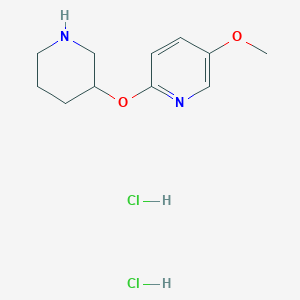![molecular formula C9H8BrClFN3O B2593056 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1374408-51-1](/img/structure/B2593056.png)
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that features a unique combination of a bromine and fluorine-substituted phenyl ring attached to an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine substituents can be introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorinating agents like Selectfluor.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be employed in biological studies to investigate its effects on various biological pathways and processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents, along with the oxadiazole ring, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 1-[3-(4-Bromo-2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 1-[3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Uniqueness
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIJCPKRHOGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride](/img/structure/B2592974.png)
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2592976.png)
![1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2592977.png)

![N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2592979.png)
![2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2592980.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dimethylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592982.png)
![2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2592983.png)
![1-[4-[3-(2,6-Difluorophenyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592987.png)
![2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2592988.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2592991.png)
![N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2592995.png)
